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Abstract
The chromane scaffold, a privileged heterocyclic system, is a cornerstone in the architecture of

numerous natural products and synthetic molecules of profound biological significance. Its

inherent structural versatility has established it as a highly adaptable template for the rational

design of novel therapeutic agents. This in-depth technical guide provides a comprehensive

exploration of the multifaceted biological activities of novel chromane derivatives, with a

primary focus on their anticancer, anti-inflammatory, and antioxidant properties. We will delve

into the intricate molecular mechanisms underpinning these activities, furnish detailed, field-

proven experimental protocols for their evaluation, and present a critical analysis of structure-

activity relationships. This guide is intended to serve as a valuable resource for researchers

and drug development professionals, offering both foundational knowledge and practical

insights to accelerate the discovery and development of next-generation chromane-based

therapeutics.
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Introduction: The Chromane Scaffold - A Privileged
Motif in Medicinal Chemistry
The chromane ring system, a bicyclic ether consisting of a benzene ring fused to a

dihydropyran ring, is a fundamental structural unit found in a vast array of biologically active

compounds.[1] Its prevalence in nature, from the antioxidant vitamin E (tocopherols) to the

diverse family of flavonoids, underscores its evolutionary selection as a robust pharmacophore.

[2] The unique conformational flexibility of the dihydropyran ring, coupled with the aromatic

nature of the benzene ring, provides a three-dimensional framework that can be extensively

modified to achieve specific interactions with a wide range of biological targets.[1] This inherent

"drug-likeness" has made the chromane scaffold a focal point of intense research in medicinal

chemistry, leading to the development of derivatives with a broad spectrum of pharmacological

activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and

neuroprotective effects.[2][3]

Anticancer Activity of Chromane Derivatives:
Targeting the Hallmarks of Cancer
The relentless pursuit of novel anticancer agents has identified the chromane scaffold as a

promising platform for the development of targeted therapies. Chromane derivatives have

demonstrated the ability to interfere with several key signaling pathways and cellular processes

that are dysregulated in cancer.[3]

Mechanisms of Anticancer Action
The anticancer effects of chromane derivatives are multifaceted, often involving the modulation

of critical cellular targets integral to cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their aberrant

activity is a common driver of oncogenesis. Certain chromane derivatives have been

identified as potent inhibitors of various kinases. For instance, some 4H-chromen-4-one

derivatives have shown inhibitory activity against BRAF kinase, a key enzyme in the

MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[1]

Other derivatives have been designed to target cyclin-dependent kinases (CDKs), which are

essential for cell cycle progression.[4]
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Tubulin Polymerization Inhibition: The microtubule network is a dynamic cytoskeletal

structure that plays a pivotal role in cell division, motility, and intracellular transport.

Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

A number of substituted 4-aryl-4H-chromene compounds have emerged as a novel class of

microtubule inhibitors.[1][5] By binding to tubulin, these derivatives inhibit its polymerization

into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of

apoptosis.[6][7] Some coumarin-based derivatives, which share a similar benzopyran core,

have been shown to target the colchicine binding site on β-tubulin.[8]

Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA topological

problems during replication, transcription, and recombination. Their inhibition leads to DNA

damage and cell death, making them attractive targets for anticancer drugs. Chromene

derivatives have been reported to inhibit both topoisomerase I and II, contributing to their

cytotoxic effects against cancer cells.[1]

Induction of Apoptosis: A common outcome of the aforementioned mechanisms is the

induction of programmed cell death, or apoptosis. Chromane derivatives can trigger

apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of

caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the

expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[3][9]

Signaling Pathway: Chromane Derivatives Targeting Cancer Pathways
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Figure 1: Mechanisms of Anticancer Activity of Chromane Derivatives
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Caption: Mechanisms of Anticancer Activity of Chromane Derivatives.
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Experimental Protocols for Anticancer Activity
Evaluation
The evaluation of the anticancer potential of novel chromane derivatives involves a series of

well-established in vitro assays.

2.2.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the

yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced

is proportional to the number of viable cells.

Step-by-Step Protocol:

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, HepG2) in a 96-well plate at a

density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell

attachment.[10]

Compound Treatment: Treat the cells with various concentrations of the chromane

derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

Incubate for 48-72 hours.[10]

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[10]

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.[10]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

[10]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated

control cells. Determine the IC50 value (the concentration of the compound that inhibits

50% of cell growth) from the dose-response curve.[1]
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2.2.2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic,

late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the

outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding

protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC.

Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the

membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and

necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

Cell Treatment: Treat cancer cells with the chromane derivative at its IC50 concentration

for a predetermined time (e.g., 24-48 hours).[10]

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[10]

Cell Staining: Resuspend the cells in 1X binding buffer provided in a commercial Annexin

V-FITC apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and

incubate for 15 minutes at room temperature in the dark.[10]

Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[10]

Data Interpretation:

Annexin V-negative and PI-negative: Live cells.

Annexin V-positive and PI-negative: Early apoptotic cells.[10]

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.[10]

Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies are crucial for optimizing the anticancer potency of

chromane derivatives. Key findings include:
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The nature and position of substituents on both the pyran and benzene rings significantly

influence the anticancer activity.[3]

For 4-aryl-4H-chromenes, the substitution pattern on the 4-aryl group is critical for tubulin

polymerization inhibitory activity.[5]

In some bis-chromone derivatives, the presence of a 5-cyclohexylmethoxy group on one

chromenone ring and an electron-donating group (e.g., OCH3, OH) on the other enhances

anti-proliferative activity.[11]

Halogenation of the chromene core can markedly improve bioactivity.[3]

The fusion of other heterocyclic rings, such as pyrimidine, to the chromene scaffold can lead

to compounds with enhanced cytotoxic effects.[2]

Table 1: Anticancer Activity of Representative Chromane Derivatives
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Compound
Class

Derivative
Example

Cancer Cell
Line

IC50 (µM)
Mechanism
of Action

Reference

4H-

Chromene

Crolibulin

(EPC2407)

Various Solid

Tumors

- (In clinical

trials)

Tubulin

polymerizatio

n inhibitor

[6]

Chroman-4-

one

3-((5-

(cyclohexylm

ethoxy)-4-

oxo-4H-

chromen-3-

yl)methyl)-7-

hydroxy-4H-

chromen-4-

one

Various
Micromolar

range

Anti-

proliferative
[11]

Chroman Compound 6i MCF-7 34.7 - [12]

4H-

Chromene

2-amino-4-(4-

methyl

phenyl)-5-

oxo-5,6,7,8-

tetrahydro-

4H-

chromene-3-

carbonitrile

(C9)

MCF-7, HeLa Active
CDK2

inhibitor
[4]

Chromeno[2,

3-

d]pyrimidine

Derivative 23 HepG-2
- (Highly

active)
Cytotoxic [2]

Anti-inflammatory Activity of Chromane Derivatives:
Quelling the Fire of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis,

inflammatory bowel disease, and certain cancers. Chromane derivatives have emerged as
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promising anti-inflammatory agents by targeting key mediators and signaling pathways involved

in the inflammatory response.

Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of chromane derivatives are primarily attributed to their ability to

modulate the production of pro-inflammatory mediators and interfere with inflammatory

signaling cascades.

Inhibition of Pro-inflammatory Mediators: Chromane derivatives have been shown to inhibit

the production of key pro-inflammatory molecules such as nitric oxide (NO), interleukin-6 (IL-

6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated

macrophages.[1][13]

Modulation of NF-κB Signaling Pathway: The transcription factor nuclear factor-kappa B (NF-

κB) is a master regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in

the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals

(e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its

ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus

and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines,

and enzymes. Several chromane derivatives have been shown to inhibit the activation of the

NF-κB pathway, thereby suppressing the expression of its downstream target genes.[1]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The COX and LOX

enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory

prostaglandins and leukotrienes. Some chromone derivatives have been identified as dual

inhibitors of COX and LOX, offering a broad-spectrum anti-inflammatory effect.[7][14]

Signaling Pathway: Chromane Derivatives Targeting the NF-κB Pathway
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Figure 2: Inhibition of the NF-κB Signaling Pathway by Chromane Derivatives
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Caption: Inhibition of the NF-κB Signaling Pathway by Chromane Derivatives.
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Experimental Protocols for Anti-inflammatory Activity
Evaluation
3.2.1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a widely used cell line to study the inflammatory

response in vitro.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates

RAW 264.7 cells to produce pro-inflammatory mediators like NO, TNF-α, and IL-6. The

inhibitory effect of chromane derivatives on the production of these mediators is quantified.

Step-by-Step Protocol for NO Production Assay (Griess Assay):

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 7 x 10^4 cells per

well and incubate for 24 hours.[1]

Compound Pre-treatment: Pre-treat the cells with various concentrations of the chromane

derivatives for 1 hour.[1]

LPS Stimulation: Stimulate the cells with LPS (0.5-1.0 µg/mL) for 24 hours.[1][13]

Supernatant Collection: Collect the cell culture supernatant.

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of

sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a

stable product of NO, is proportional to the absorbance.

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated

control.

3.2.2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.
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Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw

induces a localized inflammatory response characterized by edema (swelling). The ability of

a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

Animal Grouping: Divide the rats into several groups: a control group, a standard drug

group (e.g., indomethacin), and test groups receiving different doses of the chromane

derivative.

Compound Administration: Administer the chromane derivative or the standard drug orally

or intraperitoneally.

Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of

carrageenan into the subplantar region of the right hind paw of each rat.[5]

Paw Volume Measurement: Measure the paw volume using a plethysmometer at different

time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[5]

Data Analysis: Calculate the percentage of inhibition of edema for each group compared

to the control group.

Structure-Activity Relationship (SAR) Insights
The presence of electron-donating groups at the 6 and 7-positions of the chromone nucleus

can enhance anti-inflammatory activity.[15]

For N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives, specific

substitutions on the N-aryl ring can lead to potent NF-κB inhibition.[3]

The nature of the substituent at the C-2 position of the chromane ring plays a critical role in

modulating anti-inflammatory potency.[16]

The incorporation of an amide group into the chromone scaffold has been shown to be a key

radical for anti-inflammatory effects.[15]

Table 2: Anti-inflammatory Activity of Representative Chromane Derivatives
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Compound
Class

Derivative
Example

Assay IC50/EC50
Target/Mec
hanism

Reference

Chroman-2-

one

4-ferrocenyl-

3,4-dihydro-

2H-

benzo[g]chro

men-2-one

(3h)

NO

production in

RAW 264.7

cells

Potent

inhibitor

Inhibition of

NF-κB and

MAPKs

[1]

Chromone-

amide

Compound 5-

9

NO

production in

RAW 264.7

cells

5.33 µM - [15]

4H-

Chromene
2d

Carrageenan-

induced rat

paw edema

Potent in vivo

effect
- [17]

Chroman Centchroman

Carrageenan-

induced paw

edema

Significant

anti-

inflammatory

action

- [5]

2-Phenyl-4H-

chromen-4-

one

Compound 8

NO, IL-6,

TNF-α

production

Downregulati

on

Inhibition of

TLR4/MAPK

pathway

[2]

Antioxidant Activity of Chromane Derivatives:
Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen

species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of

numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular

diseases. Chromane derivatives, particularly those with phenolic hydroxyl groups, are known

for their potent antioxidant properties.

Mechanisms of Antioxidant Action
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Chromane derivatives exert their antioxidant effects through two primary mechanisms:

Direct Radical Scavenging: Many chromane derivatives, especially those containing hydroxyl

groups on the aromatic ring, can directly donate a hydrogen atom to free radicals, thereby

neutralizing them and terminating the radical chain reaction.[16] The resulting chromanoxyl

radical is relatively stable due to resonance delocalization, making the parent molecule an

effective radical scavenger.[16]

Modulation of Cellular Antioxidant Pathways: Chromane derivatives can also enhance the

endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2

(Nrf2)-antioxidant response element (ARE) signaling pathway.[11] Nrf2 is a transcription

factor that upregulates the expression of a battery of antioxidant and cytoprotective

enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1

(NQO1).[11]
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Figure 3: Activation of the Nrf2-ARE Pathway by Chromane Derivatives
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Caption: Activation of the Nrf2-ARE Pathway by Chromane Derivatives.
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Experimental Protocols for Antioxidant Activity
Evaluation
Several in vitro assays are commonly used to assess the antioxidant capacity of chromane

derivatives.

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the

presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to

the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to

yellow, which is measured spectrophotometrically.

Step-by-Step Protocol:

Reaction Mixture: Mix a solution of the chromane derivative (at various concentrations)

with a methanolic solution of DPPH (typically 0.1 mM).[18]

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[18]

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[8]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50

value (the concentration of the compound that scavenges 50% of the DPPH radicals) is

determined from the dose-response curve.

4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging

Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The

ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+

is reduced back to its colorless neutral form. The decrease in absorbance is proportional to

the antioxidant activity.

Step-by-Step Protocol:
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ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS stock solution with

potassium persulfate and allowing the mixture to stand in the dark at room temperature for

12-16 hours.

Reaction Mixture: Add the chromane derivative solution to the ABTS•+ solution.

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

Absorbance Measurement: Measure the absorbance at 734 nm.

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the

EC50 value.

4.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-

tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue

color. The change in absorbance is proportional to the reducing power of the antioxidant.

Step-by-Step Protocol:

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ

solution, and FeCl₃·6H₂O solution.

Reaction Mixture: Add the chromane derivative solution to the FRAP reagent.

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

Absorbance Measurement: Measure the absorbance at 593 nm.

Data Analysis: The antioxidant capacity is expressed as ferric reducing equivalents (e.g.,

in µM Fe²⁺).

Structure-Activity Relationship (SAR) Insights
The presence and position of hydroxyl groups on the chromane ring are crucial for

antioxidant activity. The o-dihydroxy (catechol) moiety is a key structural feature for potent

radical scavenging.[16]
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The 2,3-double bond in conjugation with the 4-oxo function in the C-ring of flavonoids (a

class of chromone derivatives) is important for effective free radical scavenging.[3]

Methylation or glycosylation of the hydroxyl groups generally leads to a decrease in radical

scavenging potential.[16]

For some 3-benzylidene-chroman-4-ones, a catecholic system is more important for

antioxidant activity than mono-oxygenation.[19]

Table 3: Antioxidant Activity of Representative Chromane Derivatives

Compound
Class

Derivative
Example

Assay

Activity
(EC50/IC50/
FRAP
value)

Mechanism Reference

Chromone
Compound

865
ABTS, FRAP High activity

Radical

scavenging
[1]

7,8-Dihydroxy

Chromone
- DPPH

EC50 = 2.58

µM

Radical

scavenging
[3]

Chroman
Vitamin E (α-

tocopherol)
-

Potent

antioxidant

Free radical

scavenger
[2]

4-

Hydroxycoum

arin

Derivative 2b DPPH

IC50

comparable

to standards

Radical

scavenging
[20]

Chromone

Fisetin,

Luteolin,

Quercetin

DPPH
Effective

antiradicals

Radical

scavenging
[21]

Conclusion and Future Perspectives
Novel chromane derivatives represent a highly promising and versatile class of compounds

with a remarkable spectrum of biological activities. Their demonstrated efficacy as anticancer,

anti-inflammatory, and antioxidant agents underscores their potential for the development of

new therapeutics to address a wide range of human diseases. The structure-activity
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relationship studies highlighted in this guide provide a rational basis for the design of next-

generation chromane derivatives with enhanced potency and selectivity.

Future research in this field should focus on several key areas:

Target Identification and Validation: Elucidating the specific molecular targets of novel

chromane derivatives will be crucial for understanding their mechanisms of action and for

developing targeted therapies.

In Vivo Efficacy and Pharmacokinetics: While many derivatives show promising in vitro

activity, their evaluation in relevant animal models of disease is essential to assess their in

vivo efficacy, pharmacokinetics, and safety profiles.

Combinatorial Chemistry and High-Throughput Screening: The synthesis and screening of

large libraries of chromane derivatives will accelerate the discovery of lead compounds with

optimal pharmacological properties.

Development of Drug Delivery Systems: Innovative drug delivery strategies can enhance the

bioavailability and targeted delivery of chromane derivatives, thereby improving their

therapeutic index.

In conclusion, the chromane scaffold continues to be a rich source of inspiration for medicinal

chemists and drug discovery scientists. The continued exploration of the chemical space

around this privileged motif, guided by a deep understanding of its biological activities and

structure-activity relationships, holds immense promise for the future of medicine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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